(2',4'-Dichloro-3-fluoro-biphenyl-4-yl)-acetic acid is an organic compound classified as a biphenyl derivative. This compound features a biphenyl structure, characterized by two interconnected benzene rings, with dichloro and fluoro substituents that significantly influence its chemical properties. The presence of an acetic acid moiety further adds to its unique characteristics, making it a subject of interest in various scientific fields.
This compound belongs to the class of biphenyl derivatives, which are recognized for their applications in pharmaceuticals, agrochemicals, and materials science. Its molecular formula is , and it has a molecular weight of approximately 299.1 g/mol.
The synthesis of (2',4'-Dichloro-3-fluoro-biphenyl-4-yl)-acetic acid typically involves several key steps:
Industrial production methods optimize these reactions for efficiency and yield, often employing catalysts and specific temperature and pressure conditions to enhance reaction rates.
The molecular structure of (2',4'-Dichloro-3-fluoro-biphenyl-4-yl)-acetic acid can be represented as follows:
The structure can be visualized using SMILES notation: C1=CC(=C(C=C1CC(=O)O)F)C2=CC(=C(C=C2)Cl)Cl
.
(2',4'-Dichloro-3-fluoro-biphenyl-4-yl)-acetic acid can undergo several types of chemical reactions:
The mechanism of action for (2',4'-Dichloro-3-fluoro-biphenyl-4-yl)-acetic acid primarily involves its interactions at the molecular level:
These mechanisms suggest potential applications in pharmacology and biochemistry.
The physical properties of (2',4'-Dichloro-3-fluoro-biphenyl-4-yl)-acetic acid include:
Chemical properties include:
(2',4'-Dichloro-3-fluoro-biphenyl-4-yl)-acetic acid has several potential applications:
CAS No.: 5776-58-9
CAS No.: 33776-88-4
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.:
CAS No.: